3-Amino-6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
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Overview
Description
3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one is a heterocyclic compound that features a unique structure combining an azepine ring with an amino and fluoro substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, amination, and cyclization .
Industrial Production Methods
In an industrial setting, the production of 3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The amino and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the azepine ring .
Scientific Research Applications
3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepine derivatives and fluorinated heterocycles, such as:
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
Uniqueness
What sets 3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one apart is its unique combination of an amino group and a fluoro substituent on the azepine ring. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
145485-61-6 |
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Molecular Formula |
C10H11FN2O |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-amino-6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-7-2-1-3-9-6(7)4-5-8(12)10(14)13-9/h1-3,8H,4-5,12H2,(H,13,14) |
InChI Key |
MXMZKWCMCAQUQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2F)NC(=O)C1N |
Origin of Product |
United States |
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